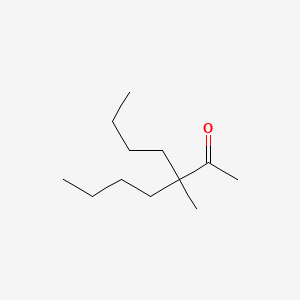

3-Butyl-3-methylheptan-2-one

Description

Contextualization of Branched Ketones in Organic Chemistry

Ketones are a fundamental class of organic compounds characterized by the presence of a carbonyl group (C=O) bonded to two other carbon atoms. ebsco.com This structure distinguishes them from aldehydes, where the carbonyl group is bonded to at least one hydrogen atom. schoolwires.net The ketone functional group is central to their chemical identity, with the carbonyl carbon being sp2 hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. chemicals.co.uk This polarity, with a partial negative charge on the oxygen and a partial positive charge on the carbon, is a key driver of their reactivity. chemicals.co.uk

Within the diverse family of ketones, branched ketones are those in which one or both of the alkyl groups attached to the carbonyl carbon have a non-linear structure. These branches can significantly influence the physical and chemical properties of the molecule. For instance, increased branching can affect steric hindrance around the carbonyl group, potentially slowing down reaction rates compared to linear ketones.

Branched ketones are integral to various areas of organic chemistry. They serve as important intermediates in the synthesis of more complex molecules. nih.gov The synthesis of branched ketones can be achieved through methods like the direct α-alkylation of cyclic ketones with simple alkenes, which is an atom- and step-economic approach. nih.gov

Academic Significance of 3-Butyl-3-methylheptan-2-one as a Representative Branched Ketone

This compound, with the CAS number 58766-09-9, serves as an illustrative example of a branched ketone. chemsrc.com Its structure features a heptan-2-one backbone with both a butyl and a methyl group attached to the alpha-carbon (position 3). This specific arrangement creates a sterically hindered environment around the carbonyl group.

The academic significance of a compound like this compound lies in its utility as a model for studying the effects of steric bulk on the reactivity of ketones. Researchers can use such molecules to investigate reaction mechanisms and the influence of molecular architecture on reaction outcomes. While specific research focusing solely on this compound is not extensively documented, its structure makes it a relevant subject for studies in synthetic methodology and physical organic chemistry.

Below is a data table of the properties of this compound.

| Property | Value |

| CAS Number | 58766-09-9 chemsrc.com |

| Molecular Formula | C12H24O |

| Molecular Weight | 184.32 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

CAS No. |

58766-09-9 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

3-butyl-3-methylheptan-2-one |

InChI |

InChI=1S/C12H24O/c1-5-7-9-12(4,11(3)13)10-8-6-2/h5-10H2,1-4H3 |

InChI Key |

DRSSZKFAEZZCJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCCC)C(=O)C |

Origin of Product |

United States |

Mechanistic Studies on the Formation and Reactivity of 3 Butyl 3 Methylheptan 2 One and Complex Ketones

Fundamental Reaction Mechanisms of Ketones

Ketones, characterized by a carbonyl group (a carbon-oxygen double bond), are a highly reactive class of organic compounds, though generally less so than their aldehyde counterparts. britannica.com Much of their chemical activity stems from the polar nature of the carbonyl group, which results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles—species attracted to positively charged centers. britannica.com

A primary reaction mechanism for ketones is nucleophilic addition . libretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial attack breaks the π-bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgucalgary.ca In a subsequent step, this intermediate is typically protonated by an acid to yield an alcohol. libretexts.org The reactivity of ketones in nucleophilic addition reactions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have a greater polarization of the carbonyl bond and less steric hindrance around the carbonyl carbon. libretexts.orgkhanacademy.org

The strength of the nucleophile dictates the specific pathway of the reaction. Strong, anionic nucleophiles (e.g., Grignard reagents, organolithium reagents, metal hydrides) add directly to the carbonyl group. ucalgary.capearson.com Weaker, neutral nucleophiles (e.g., water, alcohols, amines) often require acid catalysis to activate the carbonyl group by protonating the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. ucalgary.cabyjus.comyoutube.com

Another significant aspect of ketone chemistry involves the acidity of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). The presence of a strong base can lead to the deprotonation of an α-carbon, forming a resonance-stabilized intermediate known as an enolate . masterorganicchemistry.comegyankosh.ac.in Enolates are crucial intermediates in many organic reactions, acting as potent nucleophiles that can react with a variety of electrophiles. wikipedia.orgbyjus.com This reactivity is fundamental to carbon-carbon bond-forming reactions such as the Aldol (B89426) reaction, where an enolate adds to another carbonyl compound. libretexts.org The formation of enolates can be controlled to be either kinetically or thermodynamically favored depending on the reaction conditions, such as the choice of base and temperature. wikipedia.org

Investigations into Branched Ketone Synthetic Mechanisms

The synthesis of sterically hindered or branched ketones like 3-Butyl-3-methylheptan-2-one involves specific mechanistic pathways that can overcome the challenges posed by steric hindrance.

The direct functionalization of C-H bonds is an increasingly important strategy for the synthesis of complex molecules, including branched ketones. Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for constructing C-C bonds with high atom and step economy. mdpi.com For instance, rhodium-catalyzed reactions can facilitate the addition of C-H bonds from aromatic ketones to unsaturated compounds like allylic alcohols, where the ketone's carbonyl group acts as a directing group. mdpi.com

Palladium-catalyzed oxidative cross-coupling reactions represent another avenue for synthesizing ketones via C-H functionalization. rsc.org These reactions can involve the coupling of two arenes and carbon monoxide to generate ketones. rsc.org The mechanism is thought to proceed through the in situ generation of highly reactive aroyl electrophiles. rsc.org This method allows for the synthesis of both symmetrical and unsymmetrical ketones from readily available starting materials. rsc.org

Metal-mediated syntheses of ketones often involve intricate catalytic cycles. Palladium and rhodium are two of the most extensively studied metals for these transformations.

In palladium-catalyzed syntheses, a common pathway involves the formation of acylpalladium intermediates. For example, the cross-coupling of 2-pyridyl esters with organoboron compounds proceeds via coordination of the ester's nitrogen atom to the palladium catalyst. organic-chemistry.org This is followed by the formation of an acylpalladium species, transmetalation with the organoboron compound, and subsequent reductive elimination to yield the ketone. organic-chemistry.org Another palladium-catalyzed method involves the cross-coupling of arylboronic acids with carboxylic acids activated in situ. organic-chemistry.org This one-pot synthesis is compatible with a wide range of functional groups and does not require strictly anhydrous conditions. organic-chemistry.org

Rhodium-catalyzed reactions also offer versatile routes to ketones. For example, the methylation of ketones using methanol as the methylating agent can be achieved through a "hydrogen-borrowing" method. nih.gov This process is notable for its mild reaction conditions and its ability to form α-branched products. nih.gov Mechanistic studies suggest that these reactions can proceed through an aldol-based pathway. nih.gov Rhodium catalysts are also employed in the synthesis of α,β-unsaturated ketones from allylic alcohols and 1,3-dienes, which proceeds through a tandem C-C coupling and intramolecular redox isomerization. acs.org

The table below summarizes key aspects of these catalytic cycles.

| Catalyst | Reactants | Key Intermediates | Product Type |

| Palladium | 2-Pyridyl Esters + Organoboron Compounds | Acylpalladium | Ketones |

| Palladium | Arylboronic Acids + Carboxylic Acids | Acylpalladium | Aryl Ketones |

| Rhodium | Ketones + Methanol | Rhodium Hydride | α-Branched Ketones |

| Rhodium | Allylic Alcohols + 1,3-Dienes | Rhodium Hydride | α,β-Unsaturated Ketones |

Transient intermediates play a pivotal role in the synthesis of branched ketones. Enolates , formed by the deprotonation of a ketone at the α-carbon, are powerful nucleophiles. byjus.com Their reaction with alkyl halides is a classic method for forming α-alkylated ketones. byjus.com The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. wikipedia.org For instance, a sterically hindered base like lithium diisopropylamide (LDA) will preferentially form the kinetic enolate by removing the more accessible proton. youtube.com

Organometallic complexes are central to metal-catalyzed reactions. In palladium-catalyzed couplings, acylpalladium complexes are key intermediates that undergo further reactions to form the final ketone product. organic-chemistry.org Similarly, in rhodium-catalyzed processes, organorhodium species are formed and participate in the catalytic cycle. mdpi.comacs.org The interaction between the metal center and the organic substrates dictates the course and selectivity of the reaction.

The table below details the role of various transient intermediates in branched ketone synthesis.

| Intermediate | Formation | Role in Synthesis | Example Reaction |

| Enolate | Deprotonation of α-carbon | Nucleophile | Alkylation with alkyl halides |

| Acylpalladium Complex | Oxidative addition to an acyl derivative | Electrophile precursor | Suzuki-Miyaura cross-coupling |

| Organorhodium Complex | C-H activation or oxidative addition | Catalyst component | Hydrogen-borrowing alkylation |

Reactivity Profiles of Branched Ketones

The steric bulk in branched ketones significantly influences their reactivity, often necessitating specific strategies for further functionalization.

The creation of new stereocenters in branched ketones is a significant challenge in organic synthesis. Stereoselective functionalization aims to control the three-dimensional arrangement of atoms in the product. For α-branched ketones, this often involves the enantioselective α-functionalization, which can be achieved through various catalytic methods. springernature.comnih.gov

One approach involves a reversal of the typical reactivity, where a masked ketone acts as an electrophile that reacts with a wide range of nucleophiles in the presence of a chiral catalyst, such as an iridium complex. nih.govnih.gov This strategy allows for the enantioselective formation of C-N, C-O, C-S, and C-C bonds at the α-position of the ketone. nih.gov

The stereoselectivity of nucleophilic additions to the carbonyl group of hindered ketones can also be controlled. nih.gov For instance, the addition of organometallic reagents to chiral ketones can be highly diastereoselective if one face of the carbonyl group is significantly more sterically hindered than the other. nih.gov Computational studies can help predict and explain the stereochemical outcomes of these reactions. nih.gov

The development of chiral derivatizing agents, coupled with analytical techniques like liquid chromatography-mass spectrometry, is also crucial for the analysis and characterization of chiral ketone metabolites and derivatives. researchgate.net

Carbon-Carbon Bond Cleavage and Rearrangement Mechanisms

The carbon-carbon bonds within ketonic structures, such as this compound, are susceptible to cleavage and rearrangement under various conditions, including photochemical and thermal stimuli. These reactions are of significant interest due to their role in both synthetic chemistry and degradation pathways of organic molecules.

One of the most prominent photochemical reactions involving C-C bond cleavage in ketones is the Norrish Type I reaction . wikipedia.orgchemistnotes.com This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. chemistnotes.comyoutube.com For an asymmetrical ketone like this compound, this can lead to the formation of two different pairs of radical intermediates. The stability of the resulting alkyl radicals often dictates the preferred cleavage pathway. edurev.in

The initial step is the absorption of a photon by the carbonyl group, promoting it to an excited singlet state, which can then convert to a triplet state via intersystem crossing. chemistnotes.comslideshare.net Cleavage of the α-C-C bond from either excited state yields an acyl radical and an alkyl radical. youtube.com For this compound, two primary cleavage pathways exist:

Pathway A: Cleavage of the bond between the carbonyl carbon and the tertiary carbon, yielding an acetyl radical and a 3-butyl-3-methylheptyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the methyl group, yielding a 2-oxo-3-butyl-3-methylheptyl radical and a methyl radical.

Following their formation, these radical intermediates can undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical. wikipedia.org

Recombination: The radical fragments can recombine to reform the original ketone or form new products. wikipedia.org

Disproportionation: Radicals can abstract a hydrogen atom from another radical to form an alkane and an alkene. youtube.com

Another significant photochemical pathway for ketones possessing γ-hydrogens is the Norrish Type II reaction . wikipedia.orgacs.org This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. edurev.inyoutube.com Subsequent cleavage of the β-C-C bond (β-scission) in this biradical results in the formation of an enol and an alkene. acs.org The enol will then tautomerize to the corresponding ketone. For this compound, abstraction of a γ-hydrogen from either the butyl or the heptyl chain is possible, leading to different fragmentation products.

Beyond photochemical reactions, ketones can undergo various rearrangement reactions, often catalyzed by acids. libretexts.org While some rearrangements like the Pinacol rearrangement involve 1,2-diols, others like the Baeyer-Villiger oxidation are direct reactions of ketones. libretexts.orgwiley-vch.demsu.edu The Baeyer-Villiger reaction involves the oxidation of a ketone to an ester using a peroxy acid. wiley-vch.delibretexts.org The migratory aptitude of the alkyl groups attached to the carbonyl carbon is a key factor in determining the product. Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. The migratory order is typically tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

For this compound, the two alkyl groups attached to the carbonyl are a methyl group and a complex tertiary alkyl group (1-methyl-1-butylpentyl). Given the higher migratory aptitude of the tertiary alkyl group, the Baeyer-Villiger oxidation would be expected to yield an ester where the oxygen atom is inserted between the carbonyl carbon and the tertiary carbon.

The Beckmann rearrangement , which converts an oxime into an amide, is another rearrangement reaction applicable to ketones after their conversion to the corresponding oxime. libretexts.orgmasterorganicchemistry.com

Table 1: Potential Products from Norrish Type I Cleavage of this compound

| Initial Cleavage Pathway | Primary Radical Fragments | Potential Secondary Products |

|---|---|---|

| Pathway A | Acetyl radical + 3-Butyl-3-methylheptyl radical | Ethane, Carbon monoxide, various alkanes and alkenes from radical recombination and disproportionation |

| Pathway B | 2-Oxo-3-butyl-3-methylheptyl radical + Methyl radical | Methane, Carbon monoxide, various alkanes and alkenes from radical recombination and disproportionation |

Table 2: Potential Products from Norrish Type II Reaction of this compound

| γ-Hydrogen Abstraction Site | Intermediate Biradical | Resulting Alkene and Enol/Ketone |

|---|---|---|

| Butyl chain | 1,4-biradical on butyl chain | Propene + 3-Methylheptan-2-one |

| Heptyl chain | 1,4-biradical on heptyl chain | Butene + 3-Methyl-2-octanone |

Gas-Phase Oxidation and Decomposition Pathways of Aliphatic Ketones

The gas-phase reactions of aliphatic ketones are crucial in understanding their atmospheric chemistry and combustion behavior. These reactions typically involve oxidation, initiated by reactive species like hydroxyl radicals (•OH), or thermal decomposition at elevated temperatures.

The oxidation of ketones in the gas phase is a complex process that can lead to the formation of a variety of smaller, oxygenated organic compounds, as well as carbon oxides. libretexts.org Ketones are generally more resistant to oxidation than aldehydes due to the absence of a hydrogen atom directly bonded to the carbonyl carbon. libretexts.orgchemguide.co.uk However, under vigorous conditions or in the presence of strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. libretexts.orgorganicmystery.com

In atmospheric chemistry, the reaction with hydroxyl radicals is a primary degradation pathway for volatile organic compounds, including ketones. The •OH radical can abstract a hydrogen atom from the alkyl chains of the ketone, forming an alkyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which can undergo a series of reactions leading to the formation of aldehydes, smaller ketones, carboxylic acids, and other oxygenated products.

Thermal decomposition , or thermolysis, occurs when molecules break down at high temperatures. wikipedia.org For aliphatic ketones, this process can involve the cleavage of C-C bonds, leading to the formation of smaller radicals that can initiate chain reactions. epa.gov The specific products of thermal decomposition depend on the structure of the ketone and the reaction conditions, such as temperature and pressure.

For this compound, thermal decomposition would likely initiate with the cleavage of the weaker C-C bonds, particularly those adjacent to the quaternary carbon atom, due to the stability of the resulting tertiary radicals. The decomposition products could include a variety of smaller alkanes, alkenes, and carbonyl compounds. For instance, studies on the pyrolysis of other cyclic and aliphatic ketones have shown the formation of carbon monoxide, ketenes, and various unsaturated hydrocarbons. dtic.milacs.org

The fragmentation patterns observed in mass spectrometry can also provide insights into the decomposition pathways of ketones under high-energy conditions. libretexts.orgchemguide.co.uklibretexts.org Common fragmentation pathways for ketones include α-cleavage (analogous to the Norrish Type I reaction) and McLafferty rearrangement (for ketones with γ-hydrogens, analogous to the Norrish Type II reaction). For this compound, α-cleavage would lead to the loss of a methyl or the tertiary alkyl group, resulting in characteristic fragment ions.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragmentation Pathway | Neutral Loss | Resulting Cationic Fragment | m/z of Fragment |

|---|---|---|---|

| α-Cleavage (loss of methyl) | CH₃• | [CH₃COC(CH₃)(C₄H₉)(C₅H₁₁)]⁺ | (M-15)⁺ |

| α-Cleavage (loss of tertiary alkyl) | •C(CH₃)(C₄H₉)(C₅H₁₁) | [CH₃CO]⁺ | 43 |

| McLafferty Rearrangement (from butyl chain) | C₃H₆ (Propene) | [CH₃COC(CH₃)(C₅H₁₁)]⁺• | (M-42)⁺• |

| McLafferty Rearrangement (from heptyl chain) | C₄H₈ (Butene) | [CH₃COC(CH₃)(C₄H₉)]⁺• | (M-56)⁺• |

Stereochemical Aspects in the Chemistry of 3 Butyl 3 Methylheptan 2 One

Enantioselective and Diastereoselective Control in Branched Ketone Chemistry

The synthesis of branched ketones such as 3-Butyl-3-methylheptan-2-one with high levels of stereochemical purity necessitates the use of methods that can effectively control both enantioselectivity and diastereoselectivity. Enantioselective approaches aim to produce a single enantiomer of the target molecule, while diastereoselective strategies are employed when multiple stereocenters are present or are being formed.

Modern catalytic asymmetric methods offer powerful solutions for the enantioselective synthesis of α-quaternary ketones. nih.gov These methods often employ a chiral catalyst to control the approach of a nucleophile to a prochiral substrate, thereby favoring the formation of one enantiomer over the other. For a molecule like this compound, this could involve the asymmetric alkylation of a precursor enolate. The choice of chiral ligand, metal catalyst, and reaction conditions is critical in achieving high enantiomeric excess (ee).

Diastereoselective control becomes relevant in reactions where a new stereocenter is created in a molecule that already contains one or more chiral centers. While this compound itself has only one stereocenter, diastereoselectivity is a key consideration in many synthetic routes that may involve chiral auxiliaries or intermediates with multiple stereocenters. For instance, the alkylation of a chiral enolate derived from a precursor to this compound would proceed through a diastereomeric transition state, and the energy difference between these transition states would determine the diastereomeric ratio (dr) of the product. fiveable.me

The following table illustrates the enantioselective synthesis of α-quaternary ketones analogous to this compound using a catalytic system, highlighting the typical yields and enantioselectivities that can be achieved.

| Entry | Substrate | Alkylating Agent | Catalyst System | Yield (%) | ee (%) |

| 1 | 2-Methylcyclohexanone | Butyl iodide | Chiral Phase-Transfer Catalyst | 85 | 92 |

| 2 | 2-Methylcyclopentanone | Butyl iodide | Chiral Palladium Complex | 90 | 95 |

| 3 | Propiophenone | Butyl bromide | Chiral Copper-Bisoxazoline Complex | 78 | 88 |

This table presents representative data for the enantioselective alkylation of ketones structurally related to the precursor of this compound, demonstrating the feasibility of achieving high enantioselectivity in the formation of α-quaternary stereocenters.

Chiral Induction in Reactions Involving Ketone Enolates

The formation and subsequent reaction of ketone enolates are central to many strategies for the synthesis of α-substituted ketones like this compound. wiley-vch.de Chiral induction in these reactions can be achieved through several approaches, primarily involving the use of chiral auxiliaries, chiral bases, or chiral ligands that coordinate to the enolate counter-ion.

In an auxiliary-based approach, a chiral molecule is temporarily incorporated into the ketone precursor. This chiral auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation of the enolate. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. The stereochemical bias is imparted by the steric and electronic properties of the auxiliary, which favors the approach of the electrophile from a specific face of the enolate. uwo.ca

The geometry of the enolate (E or Z) can also significantly influence the stereochemical outcome of its reactions. fiveable.me Control over enolate geometry can be achieved by careful selection of the deprotonating agent, solvent, and temperature. The subsequent SN2 alkylation of the enolate proceeds with inversion of configuration at the electrophilic carbon, and the facial selectivity of the enolate determines the configuration of the newly formed stereocenter. fiveable.me

Catalytic enantioselective alkylation of prochiral ketone enolates represents a more atom-economical approach. wiley-vch.de In this case, a chiral catalyst, typically a metal complex with a chiral ligand, interacts with the enolate to create a chiral environment. This chiral catalyst then directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer.

The table below provides examples of diastereoselective alkylations of ketone enolates bearing a chiral auxiliary, which is a common strategy for inducing chirality in the synthesis of complex ketones.

| Entry | Ketone Precursor with Chiral Auxiliary | Base | Alkylating Agent | Diastereomeric Ratio (dr) |

| 1 | (R)-2-Methylcyclohexanone-derived SAMP-hydrazone | LDA | Butyl iodide | 95:5 |

| 2 | Evans' oxazolidinone derivative of propanoic acid | NaHMDS | Butyl bromide | >99:1 |

| 3 | Pseudoephedrine amide of pentanoic acid | LiCl, LDA | Methyl iodide | 98:2 |

This table showcases the high levels of diastereoselectivity that can be achieved in the alkylation of chiral enolates, a principle applicable to the synthesis of enantiomerically enriched this compound through an auxiliary-based strategy.

Stereocontrol of All-Carbon Quaternary Centers in Branched Ketones

The construction of all-carbon quaternary stereocenters, such as the C3 position in this compound, is a particularly challenging task in organic synthesis due to the steric hindrance associated with bringing four carbon substituents together. researchgate.net Achieving high stereocontrol in the formation of these centers requires robust and highly selective synthetic methods.

Several strategies have been developed for the stereocontrolled synthesis of all-carbon quaternary centers in acyclic systems. nih.govnih.gov One of the most common and effective methods is the catalytic asymmetric alkylation of α-substituted enolates. nih.gov This approach involves the deprotonation of an α-monosubstituted ketone precursor to form a prochiral enolate, which is then alkylated in the presence of a chiral catalyst. The catalyst controls the facial selectivity of the alkylation, leading to the formation of the quaternary stereocenter with high enantioselectivity.

Another powerful technique is the conjugate addition of organometallic reagents to α,β-unsaturated ketones. For the synthesis of a molecule like this compound, a precursor could be an enone that undergoes a stereoselective 1,4-addition of a methyl or butyl nucleophile under the influence of a chiral catalyst. nih.govacs.org

Furthermore, stereocontrolled alkylative methods using chiral auxiliaries have proven to be highly effective. acs.org By attaching a chiral auxiliary to the ketone precursor, the subsequent alkylation to form the quaternary center can be directed with high diastereoselectivity.

The following table presents data from studies on the asymmetric construction of all-carbon quaternary centers in ketones, illustrating the efficacy of different catalytic systems in controlling stereochemistry.

| Entry | Reaction Type | Substrate | Reagent | Catalyst/Auxiliary | Yield (%) | ee (%) |

| 1 | Asymmetric Alkylation | α-Methyl-tetralone | Butyl triflate | Chiral Phase-Transfer Catalyst | 88 | 94 |

| 2 | Conjugate Addition | 2-Cyclohexen-1-one | Butylmagnesium bromide | Chiral Copper-Phosphoramidite Complex | 95 | 98 |

| 3 | Allylic Alkylation | Silyl enol ether of 2-butylcyclohexanone | Allyl acetate (B1210297) | Chiral Palladium-Trost Ligand | 92 | 96 |

This table provides representative results for the stereocontrolled formation of all-carbon quaternary centers in cyclic ketones, which serves as a model for the challenges and potential success in the synthesis of acyclic systems like this compound.

Computational and Theoretical Chemistry Studies of Branched Ketones

Application of Quantum Chemical Methods to Reaction Mechanisms

Quantum chemical calculations have become indispensable for analyzing and predicting the mechanisms of chemical reactions. rsc.org These methods allow for the detailed exploration of reaction pathways, including the identification of transition states and intermediates, which are crucial for understanding how a reaction proceeds. nih.govnih.gov

The application of quantum chemistry to branched ketones can elucidate the step-by-step processes of reactions such as nucleophilic additions, enolate formations, and aldol (B89426) condensations. Methods like the Artificial Force Induced Reaction (AFIR) can be used to perform automated searches for reaction paths without prior knowledge, enabling the discovery of novel mechanisms. nih.gov By calculating the potential energy surface, chemists can map out the energetic landscape of a reaction. For a ketone like 3-Butyl-3-methylheptan-2-one, this involves modeling the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and any subsequent proton transfer or rearrangement steps. nih.gov

Transition State Theory (TST) is often used in conjunction with quantum chemical calculations to determine reaction rates. researchgate.net The energy barrier (activation energy) of the transition state, calculated using these methods, is a key determinant of the reaction kinetics. For instance, in the reduction of a branched ketone, calculations can reveal the energy difference between the transition states for attack from the two different faces of the carbonyl group, providing insight into the stereoselectivity of the reaction.

Table 1: Key Aspects of Quantum Chemical Studies on Reaction Mechanisms

| Computational Aspect | Information Gained for Branched Ketones | Example Application |

|---|---|---|

| Potential Energy Surface Mapping | Identification of all stable intermediates and transition states. | Tracing the pathway of a Grignard reagent adding to the carbonyl group. |

| Transition State (TS) Search | Determination of the highest energy point along the reaction coordinate. | Locating the TS for the enolization of the ketone. |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a found transition state connects the correct reactants and products. | Following the path from the transition state downhill to the tetrahedral intermediate. |

| Activation Energy (Ea) Calculation | Quantitative prediction of reaction barriers and rates. | Comparing the energy barriers for different nucleophilic attack trajectories. |

Density Functional Theory (DFT) in Understanding Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be particularly effective for studying organic molecules due to its balance of accuracy and computational cost. scirp.orgdiva-portal.org DFT is used to determine the electronic structure of molecules, from which various properties related to reactivity and selectivity can be derived. mdpi.comnih.gov

For a branched ketone, DFT can be used to analyze the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the LUMO, which is typically centered on the carbonyl carbon, are indicative of the ketone's susceptibility to nucleophilic attack. The HOMO, often involving the oxygen lone pairs or the α-carbon, indicates the molecule's potential as a nucleophile (e.g., after deprotonation to form an enolate).

Conceptual DFT provides a framework for quantifying reactivity through various indices. mdpi.comresearchgate.net These global and local indices help predict how and where a molecule will react.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. The carbonyl carbon in a ketone is the primary electrophilic site.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons. This is more relevant for the corresponding enol or enolate form of the ketone.

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic or electrophilic attack within the molecule. For a ketone, the Fukui function for nucleophilic attack (f+) would be largest on the carbonyl carbon.

These calculations can explain the influence of the bulky butyl and methyl groups at the α-position of this compound on the reactivity of the carbonyl group.

Table 2: Conceptual DFT Reactivity Indices (Illustrative Values)

| Index | Description | Predicted Site of Reactivity in this compound |

|---|---|---|

| Chemical Potential (μ) | Tendency of electrons to escape from the system. | Global property |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Global property |

| Electrophilicity (ω) | Capacity to accept electrons. | High at the carbonyl carbon (C2). |

| Fukui Function (f+) | Propensity for nucleophilic attack. | Localized on the carbonyl carbon (C2). |

| Fukui Function (f-) | Propensity for electrophilic attack. | Localized on the carbonyl oxygen and α-carbons. |

Molecular Modeling and Prediction of Stereochemical Outcomes

The presence of a stereocenter, such as the C3 carbon in this compound, means that reactions at the adjacent carbonyl group can lead to the formation of diastereomers. Molecular modeling is a critical tool for predicting which stereoisomer will be the major product. wikipedia.org

By computationally modeling the transition states of competing reaction pathways, the stereochemical outcome can be predicted. For nucleophilic addition to a chiral ketone, models like the Felkin-Anh model provide a qualitative prediction. Computational methods can quantify these predictions by calculating the energies of the different transition state conformers. The transition state with the lowest calculated energy corresponds to the pathway that will form the major product.

For this compound, a nucleophile can attack the carbonyl carbon from two different faces (re or si), leading to two different diastereomeric alcohol products. Molecular modeling would involve:

Identifying the most stable ground-state conformations of the ketone.

Modeling the approach of the nucleophile along different trajectories (e.g., Bürgi-Dunitz trajectory) for each conformation.

Calculating the energies of the resulting transition states.

Studies on related α-substituted ketones have shown that stereoselectivity arises from the nucleophile approaching from the most sterically accessible face of the ketone's lowest energy conformation. nih.gov Computational modeling can determine these conformational preferences and steric hindrances with high accuracy.

Investigation of Conformational Preferences in Branched Ketone Systems

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its reactivity. Branched ketones can adopt various conformations due to rotation around their single bonds. Understanding the relative stabilities of these conformers is essential for predicting reaction outcomes. nih.gov

Computational methods can be used to perform a conformational analysis of this compound. This involves systematically rotating the bonds adjacent to the carbonyl group and calculating the energy of each resulting structure. The results provide a potential energy surface that identifies the low-energy (more populated) conformers.

In acyclic ketones, conformations are often described by the dihedral angle between substituents on adjacent carbons. For α-substituted ketones, the relative orientation of the bulky groups and the carbonyl group is particularly important. For example, studies on α-substituted 3-pentanones show that the most stable conformations are those where the C=O bond is eclipsed by the terminal methyl groups. researchgate.net In the case of this compound, computational analysis would reveal the preferred arrangement of the butyl, methyl, and ethyl groups around the core of the molecule. This preferred geometry dictates how a reactant "sees" the ketone upon approach, influencing steric interactions in the transition state. beilstein-journals.orgbeilstein-journals.org

Table 3: Table of Compounds

| Compound Name |

|---|

| This compound |

Analytical Characterization Methodologies for 3 Butyl 3 Methylheptan 2 One and Aliphatic Ketones

Advanced Chromatographic Techniques (e.g., Gas Chromatography with Specialized Columns)

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile organic compounds like aliphatic ketones. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. For ketones, the choice of the stationary phase is critical to achieving optimal resolution, especially for isomeric compounds.

Specialized GC columns with a variety of stationary phases are utilized for the analysis of ketones. The polarity of the stationary phase plays a significant role in the retention behavior of these compounds. Non-polar columns, such as those with polydimethylsiloxane (e.g., HP-1, OV-1), separate compounds primarily based on their boiling points and van der Waals interactions. More polar columns, containing functional groups like cyanopropyl (e.g., DB-210) or polyethylene glycol (e.g., HP-Innowax, Carbowax 20M), offer different selectivity by engaging in dipole-dipole interactions with the carbonyl group of the ketones. researchgate.net This allows for the separation of ketones with similar boiling points but different polarities.

For complex mixtures, multidimensional GC, which involves the use of two columns with different selectivities, can provide enhanced separation power. Furthermore, derivatization techniques can be employed to improve the chromatographic properties and detection of ketones. For instance, reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms oxime derivatives that can be readily analyzed by GC.

| Technique | Principle | Application for Aliphatic Ketones |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Primary method for separating and quantifying volatile ketones. |

| Specialized Columns | Columns with varying polarity (non-polar to polar) to enhance separation. | Allows for the resolution of isomeric and structurally similar ketones. |

| Derivatization | Chemical modification of the analyte to improve analytical performance. | Enhances detectability and can improve chromatographic peak shape. |

Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance and Mass Spectrometry Principles)

Spectroscopic methods are indispensable for the detailed structural determination of molecules like 3-Butyl-3-methylheptan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The chemical shift of protons adjacent to the carbonyl group (α-protons) in aliphatic ketones typically appears in the range of 2.0-2.5 ppm. libretexts.org The splitting patterns of these signals, governed by the (n+1) rule, reveal the number of neighboring protons, thus providing connectivity information. For this compound, one would expect to see distinct signals for the methyl protons of the acetyl group, the methyl group at the 3-position, and the various methylene and methine protons of the butyl and heptyl chains.

¹³C NMR: The carbonyl carbon of an aliphatic ketone gives a characteristic signal in the downfield region of the spectrum, typically between 200-220 ppm. The chemical shifts of the other carbon atoms in the molecule provide further structural information.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. jchps.com When aliphatic ketones are analyzed by MS, they often produce a discernible molecular ion (M+) peak, which confirms the molecular weight. libretexts.org Characteristic fragmentation patterns for aliphatic ketones include:

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom, resulting in the formation of a stable acylium ion. For this compound, α-cleavage could lead to the loss of a methyl, butyl, or pentyl radical.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones that have a γ-hydrogen atom. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. libretexts.org This results in the elimination of a neutral alkene molecule.

The combination of NMR and MS data allows for a comprehensive structural elucidation of unknown aliphatic ketones. jchps.comroutledge.com

| Spectroscopic Technique | Information Provided | Characteristic Features for Aliphatic Ketones |

| ¹H NMR | Proton environment and connectivity. | α-proton signals at 2.0-2.5 ppm. libretexts.org |

| ¹³C NMR | Carbon skeleton. | Carbonyl carbon signal at 200-220 ppm. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Molecular ion peak, α-cleavage, and McLafferty rearrangement. libretexts.org |

Retention Index Analysis for Identification of Branched Aliphatic Ketones

The Retention Index (RI) system is a standardized method in gas chromatography for reporting retention times, which aids in the identification of compounds. The Kovats Retention Index is commonly used and is based on the retention times of n-alkanes. By comparing the retention time of an unknown compound to those of n-alkanes eluted before and after it, a retention index can be calculated. This value is more reproducible between different laboratories and instruments than the retention time alone.

For branched aliphatic ketones, the retention index is influenced by the molecular structure, including the degree of branching and the position of the carbonyl group. oup.com Generally, for a given carbon number, branched ketones will have a lower retention index on non-polar stationary phases compared to their linear counterparts. The retention index can be a powerful tool for distinguishing between structural isomers.

Studies have shown that the Kovats retention indices of aliphatic ketones can be correlated with various molecular descriptors, allowing for the prediction of retention indices for uncharacterized compounds. researchgate.netresearchgate.net For example, the PubChem database lists experimental Kovats retention index values for 3-Methylheptan-2-one on a standard non-polar column as 930, while other reported values are around 883. nih.gov These values can be used as a reference for the identification of similar branched ketones.

| Compound | CAS Number | Kovats Retention Index (Non-polar column) |

| 3-Methylheptan-2-one | 2371-19-9 | 930 / 883 nih.gov |

This systematic approach allows for a high degree of confidence in the identification and structural characterization of branched aliphatic ketones like this compound.

Natural Occurrence and Biosynthetic Pathways of Branched Ketones

Identification of Branched Ketones in Natural Products

Branched ketones have been identified in a range of natural products, from the pheromones of insects to the volatile organic compounds of plants and metabolites of microorganisms. The structural diversity of these ketones is vast, reflecting the varied biosynthetic capabilities of the producing organisms.

In the insect world, methyl-branched ketones have been identified as crucial components of sex pheromones. For instance, female moths of the Lyclene dharma dharma species produce a sex pheromone that includes 6,14-dimethyl-2-octadecanone nih.gov. These compounds play a vital role in chemical communication and reproduction.

Microorganisms, including bacteria and fungi, are also known to produce branched ketones as part of their secondary metabolism. Soil pseudomonads, for instance, have been observed to release 3-oxopentanoate (B1256331) during their growth on heptanoate, which can be a precursor to methyl ketones researchgate.net. Furthermore, some bacteria grown on alkanes can produce methyl ketones from the oxidation of secondary alcohols nih.gov.

The following table summarizes examples of naturally occurring branched ketones and their sources.

| Compound Name | Source Organism/Material | Natural Role/Context |

| 6,14-dimethyl-2-octadecanone | Lyclene dharma dharma (moth) | Sex pheromone component nih.gov |

| Camphor | Cinnamomum camphora (camphor tree) | Volatile organic compound, defense mdpi.com |

| 2-Heptanone | Blue cheese, Himalayan musk deer | Aroma compound libretexts.org |

| (R)-Muscone | Himalayan musk deer | Musk odor component libretexts.org |

| 3-Oxopentanoate | Soil pseudomonads | Metabolic intermediate researchgate.net |

Biosynthetic Mechanisms of Alkyl-Branching in Polyketides (e.g., 3-Hydroxy-3-methylglutaryl Synthase (HMGS) Cassette)

The biosynthesis of many branched ketones, particularly those with β-alkyl branches, is intricately linked to polyketide synthesis. Polyketides are a large and diverse family of natural products assembled by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units rsc.org. The introduction of alkyl branches into the growing polyketide chain is a key modification that contributes to the structural diversity of these molecules rsc.org.

A primary mechanism for introducing a β-branch is through the action of a multi-protein complex known as the 3-hydroxy-3-methylglutaryl synthase (HMGS) cassette rsc.orgbris.ac.ukbris.ac.uk. This process is reminiscent of the mevalonate (B85504) pathway in terpene biosynthesis bris.ac.ukbris.ac.uk. The HMGS cassette typically involves a set of standalone enzymes that interact with the main PKS assembly line rsc.org.

The key steps in the formation of a β-methyl branch by the HMGS cassette are as follows:

Malonyl-ACP Formation and Decarboxylation: The process begins with the loading of a malonyl group onto a donor acyl carrier protein (ACP), referred to as ACPD rsc.org. A condensation-incompetent ketosynthase (KS0) domain then catalyzes the decarboxylation of malonyl-ACPD to form acetyl-ACPD rsc.org.

Aldol (B89426) Addition by HMGS: The acetyl group from acetyl-ACPD is then transferred to the active site of the 3-hydroxy-3-methylglutaryl synthase (HMGS) enzyme. This enzyme catalyzes an aldol-type addition of the acetate (B1210297) unit to the β-keto group of the growing polyketide chain, which is attached to an acceptor ACP (ACPA) rsc.org. This reaction forms a 3-hydroxy-3-methylglutaryl-ACPA (HMG-ACPA) intermediate rsc.org.

Dehydration and Decarboxylation: The HMG-ACPA intermediate is then processed by subsequent enzymes. An enoyl-CoA hydratase (ECH1) dehydrates the intermediate to form a methylglutaconyl-ACP rsc.org. Further processing, often involving another ECH-like enzyme (ECH2), leads to decarboxylation, resulting in the formation of a β-methyl branch on the polyketide chain rsc.org. The selectivity of these enzymes determines the final structure of the branch rsc.org.

This cassette of enzymes provides a versatile mechanism for installing branches of varying complexity into polyketide backbones, which can then be further modified to produce a wide array of natural products, including branched ketones.

Chemoenzymatic Synthetic Relevance of Naturally Occurring Branched Ketones

The enzymes involved in the biosynthesis of branched ketones, particularly those of the HMGS cassette, are of significant interest for chemoenzymatic synthesis. Chemoenzymatic approaches combine the selectivity and efficiency of biocatalysts with the flexibility of chemical synthesis to produce complex molecules nih.govnih.gov.

The promiscuity of PKS enzymes and their associated branching cassettes towards non-natural substrates opens up possibilities for generating novel polyketide analogues digitellinc.com. By supplying chemically synthesized precursors to the biosynthetic machinery, it is possible to create molecules that are not found in nature but may possess valuable biological activities nih.govdigitellinc.com. For example, the enzymes of the bryostatin (B1237437) pathway, which involves β-branching, have been studied for their potential in chemoenzymatic applications nih.gov.

Furthermore, the biocatalytic production of chiral building blocks is a major area of research in synthetic chemistry. Enzymes such as ketoreductases and transaminases are used for the asymmetric synthesis of chiral alcohols and amines from ketone starting materials nih.govresearchgate.netnih.gov. While not directly from the branching cassette, the broader field of biocatalysis with ketones demonstrates the power of enzymes in stereoselective synthesis nih.govresearchgate.netnih.gov. The enzymes from branched ketone biosynthetic pathways could potentially be engineered and applied in a similar manner to create chiral centers with high specificity.

The understanding of the HMGS cassette and other branching mechanisms also allows for the targeted genetic engineering of microbial strains to produce novel or higher yields of desired branched compounds bris.ac.ukbris.ac.uk. This has implications for the industrial production of pharmaceuticals, agrochemicals, and other valuable chemicals derived from branched polyketide precursors.

Q & A

Q. What are the recommended synthetic routes for 3-Butyl-3-methylheptan-2-one, and how can reaction conditions be optimized?

-

Methodological Answer : The synthesis of this compound, a branched-chain ketone, typically involves alkylation or condensation reactions. A one-step approach could utilize the Claisen-Schmidt condensation between methyl ketones and aldehydes under basic conditions (e.g., NaOH/ethanol). Optimization requires monitoring temperature (60–80°C), solvent polarity, and catalyst loading. Databases like REAXYS or BKMS_METABOLIC can predict feasible precursors and reaction pathways . For reproducibility, document reaction parameters (e.g., stoichiometry, time, yield) as per Beilstein Journal guidelines, ensuring all data is segregated into main text and supplementary materials .

-

Example Table: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes kinetics |

| Solvent (Ethanol) | 50–60% v/v | Balances solubility |

| Catalyst (NaOH) | 1.2–1.5 eq | Prevents over-alkylation |

Q. How should researchers characterize this compound to confirm its structural identity?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR : Compare H and C NMR chemical shifts with predicted values (e.g., δ ~2.1 ppm for methyl groups adjacent to carbonyl).

- IR : Confirm carbonyl stretch at ~1715 cm.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 184 (CHO).

Reference analogous compounds like 2-Methyl-3-pentanone (CAS 565-69-5) for spectral benchmarking . Document purity via GC-MS (>95%) and elemental analysis .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and stability of this compound under varying pH and temperature?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Thermal Stability : Calculate activation energies for decomposition pathways.

- Acid/Base Resistance : Predict protonation states and bond dissociation energies.

Databases like PISTACHIO_RINGBREAKER provide kinetic parameters for ketone degradation . Experimental validation via accelerated stability testing (40–60°C, pH 3–9) is critical, with HPLC monitoring for degradation products .

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound to its corresponding alcohol?

- Methodological Answer : The bulky tert-butyl group adjacent to the carbonyl creates steric hindrance, reducing hydrogenation efficiency. Strategies include:

- Catalyst Selection : Use Pd/C or Raney Ni with high surface area.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance H solubility.

- Pressure-Tuning : Operate at 3–5 bar H to overcome kinetic barriers.

Kinetic studies (rate vs. catalyst loading) and computational modeling (e.g., transition state analysis) are essential to map electronic effects .

Methodological Guidelines for Data Reporting

- Experimental Reproducibility : Follow Beilstein Journal standards: report yields, purification methods (e.g., column chromatography with silica gel 60), and characterization data in tabular format .

- Conflict Resolution : Address contradictory data through peer consultation and re-evaluation of analytical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.